16-O-Demethylsirolimus (16-O-DM) is a primary metabolite of Sirolimus, produced through cytochrome P450 3A (CYP3A) subfamily-mediated metabolism. [] It is a significant metabolite, with concentration ratios of 16-O-DM to Sirolimus correlating significantly with Sirolimus clearance. [] This correlation makes 16-O-DM a valuable marker for understanding Sirolimus metabolism and pharmacokinetics in scientific research, particularly in studies related to age-dependent variations in drug clearance.
While the mechanism of action of 16-O-Demethylsirolimus is not explicitly discussed in the provided literature, its parent compound, Sirolimus, functions as an inhibitor of the mammalian target of rapamycin (mTOR). [] It is plausible that 16-O-DM might possess a similar mechanism of action or potentially interact with the mTOR pathway, but further research is needed to confirm this hypothesis.
The primary application of 16-O-Demethylsirolimus in scientific research is as a marker for Sirolimus metabolism. Specifically, the concentration ratio of 16-O-DM to Sirolimus in blood samples has been shown to be a reliable indicator of Sirolimus clearance. [] This is particularly important in pediatric populations, where age-related changes in CYP3A metabolic capacity, likely due to liver and intestinal growth, can significantly impact drug clearance. [] By measuring the 16-O-DM to Sirolimus ratio, researchers can gain a better understanding of how efficiently Sirolimus is being metabolized in individual patients. This information can be used to optimize dosing regimens, particularly in children, to ensure efficacy while minimizing the risk of adverse effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: